molecular formula C9H7ClN2 B1601449 3-Chloroquinolin-4-amine CAS No. 61260-22-8

3-Chloroquinolin-4-amine

Cat. No.: B1601449
CAS No.: 61260-22-8
M. Wt: 178.62 g/mol
InChI Key: GGTTXDIQVCXFIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Chloroquinolin-4-amine, a derivative of quinoline, has been found to exhibit significant biological activity. Its primary targets are believed to be associated with the malaria parasite Plasmodium falciparum and cancer cell lines . The compound’s interaction with these targets leads to inhibition of β-hematin formation , a crucial process in the life cycle of the malaria parasite, and induction of cell death in cancer cell lines .

Mode of Action

The compound interacts with its targets by binding to specific sites, leading to changes in their normal functioning. In the case of malaria, it inhibits β-hematin formation , disrupting the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This results in the accumulation of toxic heme within the parasite, leading to its death . In cancer cells, the compound induces cell death

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of the malaria parasite and the survival of cancer cells. By inhibiting β-hematin formation , the compound disrupts the heme detoxification pathway in the malaria parasite, leading to its death. In cancer cells, the compound may affect various pathways involved in cell survival and proliferation, leading to cell death .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets .

Result of Action

The action of this compound results in significant biological effects. In the context of malaria, the compound’s inhibition of β-hematin formation leads to the death of the malaria parasite . In cancer cells, the compound induces cell death , potentially reducing the growth and spread of the cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound’s antimalarial activity may be affected by the acidic environment within the food vacuole of the malaria parasite, where heme detoxification occurs

Safety and Hazards

The safety information for 3-Chloroquinolin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline and its analogues have potential biological and pharmaceutical activities . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

3-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTTXDIQVCXFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485173
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-22-8
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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